molecular formula C18H22F2N6S B12237931 4-(difluoromethyl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine

4-(difluoromethyl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine

Cat. No.: B12237931
M. Wt: 392.5 g/mol
InChI Key: OGJRPDIEJSIOBR-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the difluoromethyl group, the piperazine ring, and the methylsulfanyl group. Each step requires specific reagents, catalysts, and conditions such as temperature and pH control.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing methylsulfanyl group.

    Reduction: Reduction reactions could be used to modify the difluoromethyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the pyrimidine ring or the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group might yield a sulfoxide or sulfone.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids.

Medicine

Industry

In industry, it might be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(difluoromethyl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
  • 4-(trifluoromethyl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
  • 4-(difluoromethyl)-6-(4-{2-ethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H22F2N6S

Molecular Weight

392.5 g/mol

IUPAC Name

4-[4-[6-(difluoromethyl)-2-methylsulfanylpyrimidin-4-yl]piperazin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C18H22F2N6S/c1-11-21-13-5-3-4-12(13)17(22-11)26-8-6-25(7-9-26)15-10-14(16(19)20)23-18(24-15)27-2/h10,16H,3-9H2,1-2H3

InChI Key

OGJRPDIEJSIOBR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)SC

Origin of Product

United States

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